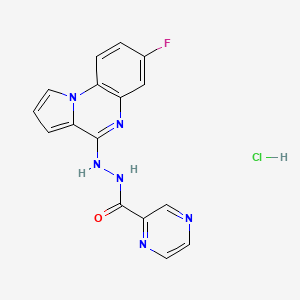SC144 hydrochloride
CAS No.: 895158-95-9; 917497-70-2
Cat. No.: VC4762687
Molecular Formula: C16H12ClFN6O
Molecular Weight: 358.76
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 895158-95-9; 917497-70-2 |
|---|---|
| Molecular Formula | C16H12ClFN6O |
| Molecular Weight | 358.76 |
| IUPAC Name | N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride |
| Standard InChI | InChI=1S/C16H11FN6O.ClH/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12;/h1-9H,(H,20,21)(H,22,24);1H |
| Standard InChI Key | LKFGGXYXFIICED-UHFFFAOYSA-N |
| SMILES | C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl |
Introduction
Chemical and Pharmacological Profile of SC144 Hydrochloride
Structural Characteristics and Physicochemical Properties
SC144 hydrochloride (CAS No. 917497-70-2) is chemically defined as 2-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl) 2-pyrazinecarbohydrazide hydrochloride. Its molecular formula is C₁₆H₁₂ClFN₆O, with a molecular weight of 358.76 g/mol . The compound features a fluorinated pyrroloquinoxaline core linked to a pyrazinecarbohydrazide moiety, which facilitates interactions with the gp130 receptor's intracellular domain.
Key physicochemical parameters include:
-
Storage Stability: -20°C for short-term (1 month) or -80°C for long-term storage (6 months)
-
Synthetic Accessibility: Canonical SMILES string
O=C(C1=NC=CN=C1)NNC2=NC3=C(N4C2=CC=C4)C=CC(F)=C3.[H]Cl
| Concentration | Volume per 1 mg | Volume per 5 mg |
|---|---|---|
| 1 mM | 2.79 mL | 13.94 mL |
| 5 mM | 0.56 mL | 2.79 mL |
| 10 mM | 0.28 mL | 1.39 mL |
Mechanism of Action: Targeting the gp130-STAT3 Axis
gp130 Receptor Inhibition
SC144 hydrochloride binds directly to gp130, a shared subunit of the IL-6 cytokine receptor family, inducing phosphorylation at serine 782 (S782). This post-translational modification triggers receptor deglycosylation, impairing its ability to dimerize and initiate downstream signaling . Unlike monoclonal antibodies targeting extracellular domains, SC144's intracellular action bypasses ligand competition, enhancing therapeutic efficacy in cytokine-rich tumor microenvironments .
Downstream Signaling Consequences
Concomitant with gp130 inactivation, SC144 hydrochloride suppresses:
-
STAT3 Phosphorylation: Nuclear translocation of phosphorylated STAT3 (p-STAT3) is abrogated, reducing transcription of pro-survival genes (Bcl-2, Survivin) .
-
Akt/mTOR Pathway: Cross-talk between gp130 and PI3K/Akt signaling is disrupted, leading to decreased cyclin D1 expression and cell cycle arrest .
-
Angiogenic Factors: VEGF and IL-8 secretion drops by 60-75% in ovarian cancer models, as measured by ELISA .
Preclinical Anticancer Efficacy
In Vitro Cytotoxicity
SC144 hydrochloride exhibits selective cytotoxicity across 12 human ovarian cancer cell lines (IC₅₀ = 0.2–1.1 μM), with minimal effects on normal ovarian surface epithelial cells (IC₅₀ > 10 μM) . Mechanistic studies reveal:
-
Apoptosis Induction: 40-60% Annexin V-positive cells at 1 μM after 48 hours
-
Autophagy Modulation: LC3-II/LC3-I ratio increases 3-fold, suggesting dual apoptosis-autophagy activation
In Vivo Xenograft Studies
Oral administration (50 mg/kg/day) in SKOV-3 xenograft models achieves:
-
Tumor Growth Inhibition: 58% reduction in volume vs. controls (p < 0.01) at 28 days
-
Pharmacokinetic Profile: Cmax = 1.2 μM, T₁/₂ = 4.7 hours, AUC₀–24 = 8.3 μM·h
Therapeutic Implications and Clinical Translation
Ovarian Cancer Applications
The compound's efficacy in platinum-resistant models positions it as a candidate for:
-
Maintenance Therapy: Prolonging remission after debulking surgery
-
Combination Regimens: Synergy observed with paclitaxel (CI = 0.3–0.7)
Expanding Indications
Emerging data suggest potential in gp130-dependent malignancies:
-
Multiple Myeloma: Blockade of IL-6/JAK/STAT3 axis in MM.1S cells (IC₅₀ = 0.8 μM)
-
Pancreatic Cancer: 45% reduction in PANC-1 tumor growth in preclinical models
Challenges and Future Directions
Optimization Needs
-
Bioavailability Enhancement: Current oral bioavailability stands at 22%, necessitating prodrug approaches
-
CNS Penetration: Limited blood-brain barrier crossing (brain/plasma ratio = 0.03)
Clinical Trial Design Considerations
Phase I studies must address:
-
Biomarker Development: Correlation of p-gp130(S782) levels with response
-
Dosing Schedule: Intermittent vs. continuous administration to mitigate autophagy-mediated resistance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume